(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate
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Overview
Description
(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate is a complex organic compound with a unique structure that includes a dinitrophenyl hydrazone moiety and a methylbenzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 3-methylbenzoic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The dinitrophenyl hydrazone moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.
Methyl acetoacetate: Another ester with comparable reactivity and applications in organic synthesis.
Benzyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl 3-methylbenzoate is unique due to its combination of a dinitrophenyl hydrazone moiety and a methylbenzoate ester group. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H18N4O6 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H18N4O6/c1-15-6-5-9-17(12-15)22(27)32-14-20(16-7-3-2-4-8-16)24-23-19-11-10-18(25(28)29)13-21(19)26(30)31/h2-13,23H,14H2,1H3/b24-20- |
InChI Key |
IMUSRCSGESEAQM-GFMRDNFCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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